molecular formula C15H30N2O5 B6984214 tert-butyl N-[4-methoxy-1-(2-methoxymorpholin-4-yl)butan-2-yl]carbamate

tert-butyl N-[4-methoxy-1-(2-methoxymorpholin-4-yl)butan-2-yl]carbamate

Cat. No.: B6984214
M. Wt: 318.41 g/mol
InChI Key: UWDZVPCLWUACLN-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-methoxy-1-(2-methoxymorpholin-4-yl)butan-2-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates

Properties

IUPAC Name

tert-butyl N-[4-methoxy-1-(2-methoxymorpholin-4-yl)butan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O5/c1-15(2,3)22-14(18)16-12(6-8-19-4)10-17-7-9-21-13(11-17)20-5/h12-13H,6-11H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDZVPCLWUACLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCOC)CN1CCOC(C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-methoxy-1-(2-methoxymorpholin-4-yl)butan-2-yl]carbamate typically involves multiple steps:

    Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative. This can be achieved by reacting 2-methoxymorpholine with an appropriate alkylating agent under basic conditions.

    Introduction of the tert-Butyl Carbamate Group: The next step involves the introduction of the tert-butyl carbamate group. This is typically done by reacting the morpholine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Methoxylation: The final step involves the methoxylation of the intermediate compound to introduce the methoxy group at the desired position. This can be achieved using methanol and a suitable catalyst under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-methoxy-1-(2-methoxymorpholin-4-yl)butan-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the activity of carbamate-sensitive enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity and stability under various conditions make it suitable for incorporation into different industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-methoxy-1-(2-methoxymorpholin-4-yl)butan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy and morpholine groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[4-methoxy-1-(2-methoxymorpholin-4-yl)butan-2-yl]carbamate
  • This compound
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both methoxy and morpholine groups enhances its solubility and interaction with biological targets, making it a versatile compound for various applications.

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